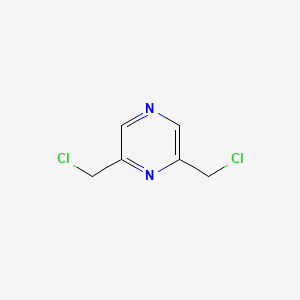
Pyrazine, 2,6-bis(chloromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis(chloromethyl)pyrazine is a heterocyclic organic compound that belongs to the pyrazine family Pyrazines are known for their diverse biological activities and are widely used in pharmaceuticals, perfumeries, and food industries
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-bis(chloromethyl)pyrazine typically involves the chloromethylation of pyrazine. One common method is the reaction of pyrazine with formaldehyde and hydrochloric acid, which results in the formation of 2,6-bis(chloromethyl)pyrazine. The reaction is usually carried out under acidic conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In industrial settings, the production of 2,6-bis(chloromethyl)pyrazine may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure consistent product quality and yield. The industrial production process also emphasizes safety and environmental considerations, given the use of chlorinating agents.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(chloromethyl)pyrazine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Coupling reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Coupling reactions: Palladium catalysts and boronic acids are commonly employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a 2,6-bis(aminomethyl)pyrazine derivative.
Scientific Research Applications
2,6-Bis(chloromethyl)pyrazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyrazine derivatives and coordination compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a precursor for biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2,6-bis(chloromethyl)pyrazine depends on its specific application. In biological systems, it may act by interacting with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved can vary widely based on the derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(bromomethyl)pyrazine: Similar in structure but with bromine atoms instead of chlorine.
2,6-Dichloropyrazine: Lacks the methyl groups but retains the chlorine atoms.
2,6-Dimethylpyrazine: Contains methyl groups without the chlorine atoms.
Uniqueness
2,6-Bis(chloromethyl)pyrazine is unique due to the presence of both chloromethyl groups, which confer distinct reactivity and versatility in chemical synthesis
Properties
CAS No. |
86045-21-8 |
|---|---|
Molecular Formula |
C6H6Cl2N2 |
Molecular Weight |
177.03 g/mol |
IUPAC Name |
2,6-bis(chloromethyl)pyrazine |
InChI |
InChI=1S/C6H6Cl2N2/c7-1-5-3-9-4-6(2-8)10-5/h3-4H,1-2H2 |
InChI Key |
BXRCXPYLMJAZJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C=N1)CCl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















